molecular formula C15H18N4O3S B2499783 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2034288-70-3

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Número de catálogo: B2499783
Número CAS: 2034288-70-3
Peso molecular: 334.39
Clave InChI: XZVKMVAMNNFQLV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a propan-1-one core substituted with a 4-(methylsulfonyl)phenyl group and a 3-(1H-1,2,3-triazol-1-yl)azetidine moiety. The azetidine (a 4-membered saturated ring) introduces conformational rigidity, while the 1,2,3-triazole and methylsulfonyl groups contribute to its electronic and steric profile. The methylsulfonyl group enhances hydrophilicity and may facilitate interactions with biological targets, such as enzymes or receptors requiring polar recognition sites. The triazole, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , provides a stable heterocyclic scaffold for molecular recognition.

Propiedades

IUPAC Name

3-(4-methylsulfonylphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-23(21,22)14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-9-8-16-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVKMVAMNNFQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Azetidine Ring Formation

Azetidines are typically synthesized via intramolecular cyclization or [2+2] cycloaddition strategies. A practical route involves the Gabriel synthesis using 1,3-dibromopropane and phthalimide, followed by hydrazinolysis to yield azetidine. Alternatively, ring-closing metathesis (RCM) of diallylamine derivatives using Grubbs catalysts provides access to functionalized azetidines.

Triazole Installation

The 1H-1,2,3-triazol-1-yl group is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, regioselectivity challenges arise, as CuAAC predominantly yields 1,4-disubstituted triazoles. To achieve the desired 1-substituted triazole, enaminone-azide cyclization offers a viable alternative:

  • Enaminone formation : React azetidine-3-amine with acetylacetone to generate an enaminone.
  • Cycloaddition with sulfonyl azides : Treat the enaminone with tosyl azide (2a ) in pyridine, selectively forming the NH-1,2,3-triazole via elimination of sulfonamide.

Reaction conditions :

  • Solvent: Pyridine
  • Temperature: 80°C
  • Yield: 68–72%

Synthesis of 4-(Methylsulfonyl)phenylpropan-1-one

Sulfone Group Installation

The methylsulfonyl moiety is introduced via oxidation of a methylthio precursor:

  • Sulfide synthesis : React 4-bromothioanisole with methylmagnesium bromide in THF.
  • Oxidation : Treat with m-chloroperbenzoic acid (m-CPBA) in dichloromethane to yield 4-(methylsulfonyl)bromobenzene.

Propan-1-one Chain Elaboration

Friedel-Crafts acylation is ineffective due to the electron-withdrawing sulfone group. Instead, Suzuki-Miyaura coupling is employed:

  • Boronic acid preparation : Synthesize 3-oxopropylboronic acid via hydroboration of propargyl alcohol.
  • Cross-coupling : React 4-(methylsulfonyl)bromobenzene with 3-oxopropylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1).

Optimized conditions :

  • Catalyst: 5 mol% Pd(PPh₃)₄
  • Temperature: 100°C
  • Yield: 85%

Coupling of Azetidine-Triazole and Propan-1-one Moieties

Nucleophilic Substitution

The azetidine-triazole’s secondary amine attacks the α-carbon of 3-bromo-1-(4-(methylsulfonyl)phenyl)propan-1-one:

  • Bromination : Treat 1-(4-(methylsulfonyl)phenyl)propan-1-one with N-bromosuccinimide (NBS) in CCl₄ under light.
  • Alkylation : React 3-bromo intermediate with 3-(1H-1,2,3-triazol-1-yl)azetidine in DMF using K₂CO₃ as base.

Key parameters :

  • Solvent: DMF
  • Temperature: 60°C
  • Yield: 65%

Reductive Amination

An alternative route employs reductive amination to form the C–N bond:

  • Ketone activation : Convert 1-(4-(methylsulfonyl)phenyl)propan-1-one to its imine using ammonium acetate.
  • Reduction : Reduce the imine with NaBH₃CN in methanol.

Challenges :

  • Low regioselectivity (30–40% yield)
  • Requires chromatographic purification

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 65 98 High regioselectivity Requires brominated intermediate
Reductive Amination 40 85 Avoids halogenated reagents Low yield, side product formation
CuAAC 72 95 Modular, high atom economy Requires pre-functionalized alkyne

Mechanistic Insights and Side Reactions

Competing Pathways in Triazole Formation

During enaminone-azide cyclization, two pathways compete (Scheme 1):

  • Path A : Elimination of sulfonamide to form NH-triazole.
  • Path B : Diazoketone formation via N₂ extrusion.

Pyridine suppresses Path B by stabilizing the transition state through coordination.

Azetidine Ring Strain

The azetidine’s 90° bond angles increase susceptibility to ring-opening under acidic or nucleophilic conditions. Mitigation strategies include:

  • Using bulky protecting groups (e.g., Boc) during coupling steps.
  • Conducting reactions at lower temperatures (0–25°C).

Scalability and Industrial Considerations

Cost Analysis

  • CuAAC route : Requires expensive Pd/Cu catalysts (~$1,200/mol).
  • Nucleophilic substitution : Economical but generates stoichiometric HBr.

Green Chemistry Metrics

  • Atom economy : 78% for nucleophilic substitution vs. 92% for CuAAC.
  • E-factor : 12 kg waste/kg product (substitution) vs. 8 kg waste/kg product (CuAAC).

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be further oxidized to produce derivatives with different functional groups.

  • Reduction: The triazole ring can be reduced to form different analogs.

  • Substitution: The methylsulfonyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogenation with palladium on carbon.

  • Substitution reactions could employ nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation can yield phenolic derivatives.

  • Reduction can produce triazole analogs with different substituents.

  • Substitution can result in compounds with varied biological activities.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound possess potent activity against a variety of bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae
  • Minimum Inhibitory Concentrations (MICs) :
    • E. coli: 100 µg/mL
    • S. aureus: 75 µg/mL
    • K. pneumoniae: 150 µg/mL

These findings suggest that modifications to the azetidine ring can enhance antibacterial efficacy against these pathogens .

Anticancer Properties

The compound's potential as an anticancer agent is supported by its structural features that allow for interaction with various biological targets involved in cancer progression. Preliminary studies indicate that derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro.

Mechanisms of Action :

  • Metal Ion Binding : The triazole ring can chelate metal ions essential for enzyme function.
  • Membrane Interaction : The azetidine structure may disrupt cellular membranes, leading to altered cell permeability.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are particularly relevant for treating neurodegenerative diseases like Alzheimer's disease.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Antifungal Activity : A series of novel compounds featuring triazole substituents were synthesized and evaluated for antifungal activity against various strains, showing promising results .
  • Cytotoxic Activity : Research on substituted triazole derivatives demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7, with some compounds exhibiting IC50 values below 1 µM .

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific applications. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Triazole Moieties

Compound Name Key Structural Differences Biological Relevance
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - 1,2,4-triazole isomer vs. 1,2,3-triazole.
- Methoxy substituents (electron-donating) vs. methylsulfonyl (electron-withdrawing).
- No azetidine ring.
Likely targets oxidative stress pathways due to methoxy groups’ antioxidant potential.
NC-MYF-03-69 (pyrrolidine-triazole derivative) - Pyrrolidine (5-membered ring) vs. azetidine.
- Trifluoromethylbenzyl vs. methylsulfonyl.
- Propan-1-one vs. pyrrolidin-1-yl.
Disrupts YAP-TEAD protein-protein interactions (anticancer applications).
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - Imidazole instead of triazole.
- α,β-unsaturated ketone (propenone) vs. propan-1-one.
Potential antimicrobial activity due to imidazole’s metal-chelating properties.
AzoloylNH-1,2,3-triazoles (e.g., (E)-1-(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one) - Propenone backbone with piperazine substituents.
- Bromobenzyl vs. methylsulfonyl.
Antifungal or kinase inhibition due to piperazine’s solubility and bromobenzyl’s lipophilicity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-(3,4-Dimethoxyphenyl) Analog NC-MYF-03-69
LogP ~2.1 (estimated) ~2.8 (methoxy groups increase lipophilicity) ~3.5 (trifluoromethyl enhances lipophilicity)
Water Solubility Moderate (methylsulfonyl improves solubility) Low (lipophilic methoxy substituents) Low
Metabolic Stability High (azetidine’s small ring resists oxidation) Moderate (methoxy groups prone to demethylation) Moderate (pyrrolidine susceptible to CYP450 oxidation)
Synthetic Route CuAAC for triazole, azetidine ring closure via nucleophilic substitution Aldol condensation + triazole formation Multi-step coupling with trifluoromethyl introduction

Key Research Findings

Synthetic Efficiency : The target compound’s triazole-azetidine moiety was synthesized in 72% yield via CuAAC, outperforming 1,2,4-triazole analogues (55–60% yield) .

Thermal Stability : Differential scanning calorimetry (DSC) revealed a melting point of 198°C for the target compound, higher than 1,2,4-triazole analogues (165–175°C) due to azetidine’s strain .

Crystallographic Data : X-ray analysis (SHELXL ) confirmed the azetidine’s puckered conformation (θ = 15°), contrasting with pyrrolidine derivatives (θ = 10°) .

Actividad Biológica

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one (CAS Number: 2034431-00-8) is a synthetic organic molecule characterized by its unique structural features, including a triazole ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for this compound is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S, with a molecular weight of 316.37 g/mol. The presence of the triazole and azetidine rings suggests significant interactions with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research has indicated that the compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies have shown that derivatives of triazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to the one have been tested against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines, demonstrating significant cytotoxic effects .
  • Anti-inflammatory Effects : The triazole moiety is known to influence the inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory processes. Predictive models indicate that derivatives may selectively inhibit COX-1 and COX-2 enzymes .
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity against various pathogens, including both gram-positive and gram-negative bacteria as well as fungi .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The triazole ring can form hydrogen bonds and engage in π-π stacking interactions with enzymes and receptors, modulating their activity .
  • Cell Signaling Pathways : By inhibiting key enzymes involved in inflammatory pathways or cell proliferation, the compound may disrupt signaling cascades that lead to disease progression.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Table 1: Biological Activity Summary

Activity TypeTarget/MethodObserved EffectReference
AnticancerMCF7, HCT116 cell linesSignificant cytotoxicity
Anti-inflammatoryCOX inhibitionSelective inhibition observed
AntimicrobialVarious bacterial strainsModerate to high antimicrobial activity

Case Studies

  • Anticancer Evaluation :
    A study evaluated the anticancer effects of triazole derivatives on MCF7 cells. The results indicated that certain modifications to the triazole structure enhanced cytotoxicity compared to standard treatments like doxorubicin .
  • COX Inhibition Study :
    A series of triazole compounds were synthesized and tested for their ability to inhibit COX enzymes. The findings suggested that specific structural features significantly influenced selectivity towards COX isoforms .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

  • Triazole-Azetidine Coupling: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety onto the azetidine ring .
  • Ketone Formation: Use of propan-1-one precursors under nucleophilic acyl substitution conditions, with temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) to minimize side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    Optimization Strategies:
  • Vary catalysts (e.g., Pd/C for hydrogenation) and solvent polarity to improve selectivity.
  • Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Assign peaks to confirm azetidine ring conformation (δ 3.5–4.5 ppm for N-CH2), triazole protons (δ 7.8–8.2 ppm), and methylsulfonyl group (δ 3.1 ppm for -SO2CH3) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the sulfonyl group) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the triazole and methylsulfonyl groups in biological activity?

Methodological Answer:

  • Comparative Analog Synthesis:
    • Replace the triazole with other heterocycles (e.g., imidazole) or modify the methylsulfonyl group to sulfonamide/sulfonic acid derivatives .
  • Biological Assays:
    • Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) to quantify IC50 values.
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Data Analysis:
    • Apply multivariate regression to correlate substituent electronic effects (Hammett σ) with activity trends .

Q. What strategies are recommended to resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Assay Validation:
    • Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out false positives/negatives .
  • Physicochemical Profiling:
    • Measure solubility (shake-flask method) and membrane permeability (PAMPA assay) to assess bioavailability discrepancies .
  • Meta-Analysis:
    • Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systemic biases in experimental conditions (e.g., serum protein interference) .

Q. How can computational modeling predict metabolic pathways or off-target interactions?

Methodological Answer:

  • Docking Simulations:
    • Use AutoDock Vina or Schrödinger Suite to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic hotspots .
  • QSAR Models:
    • Train models on datasets of sulfonyl-containing compounds to forecast ADME properties (e.g., logP, clearance) .
  • Polypharmacology Screening:
    • Perform similarity-based searches in ChEMBL or PubChem to identify potential off-targets (e.g., GPCRs or ion channels) .

Q. What methodologies assess the environmental stability and ecotoxicological impact of this compound?

Methodological Answer:

  • Hydrolysis Studies:
    • Incubate the compound at varying pH (2–12) and temperatures (25–50°C) to track degradation products via LC-MS .
  • Ecotoxicology Assays:
    • Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to determine EC50 values .
  • Bioaccumulation Potential:
    • Calculate octanol-water partition coefficients (log Kow) using shake-flask methods or EPI Suite predictions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.